molecular formula C15H26O B1248586 Isodihydroagarofuran CAS No. 20053-66-1

Isodihydroagarofuran

Cat. No.: B1248586
CAS No.: 20053-66-1
M. Wt: 222.37 g/mol
InChI Key: HVAVUZLEYSAYGE-NEBZKDRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isodihydroagarofuran involves multiple steps. One notable method includes the stereospecific synthesis starting from ketol 3. The process involves oxymercuration, followed by refluxing with sodium methoxide in methanol, and subsequent treatment with p-toluenesulfonic acid . The final reduction step using tosylhydrazide and sodium borohydride yields this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable total synthesis developed for similar compounds, such as dihydro-β-agarofuran, can be adapted for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Isodihydroagarofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity.

Mechanism of Action

The mechanism of action of isodihydroagarofuran involves its interaction with various molecular targets and pathways. It exerts its effects by modulating cellular signaling pathways, inhibiting specific enzymes, and interacting with cellular receptors. These interactions lead to its diverse biological activities, including immunosuppression, antiviral effects, and anticancer properties .

Comparison with Similar Compounds

Isodihydroagarofuran is part of a larger family of dihydro-β-agarofuran sesquiterpenoids. Similar compounds include:

  • Dihydro-β-agarofuran
  • α-Dihydroagarofuran
  • β-Dihydroagarofuran
  • Euonyminol
  • Euonymine

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of oxygen functionalities on its tricyclic scaffold. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(1S,2S,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAVUZLEYSAYGE-NEBZKDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20053-66-1
Record name Dihydroagarofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020053661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodihydroagarofuran
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Isodihydroagarofuran
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Isodihydroagarofuran
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Isodihydroagarofuran
Reactant of Route 5
Isodihydroagarofuran
Reactant of Route 6
Isodihydroagarofuran

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